molecular formula C11H10Cl2O2 B3032864 Ethyl 2,6-dichlorocinnamate CAS No. 59507-30-1

Ethyl 2,6-dichlorocinnamate

Cat. No. B3032864
CAS RN: 59507-30-1
M. Wt: 245.1 g/mol
InChI Key: LUUHRZVWQLCAAC-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichlorocinnamate is a chemical compound with the linear formula C11H10Cl2O2 . It has a molecular weight of 245.107 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 2,6-dichlorocinnamate is represented by the linear formula C11H10Cl2O2 . The molecular weight of this compound is 245.107 .


Physical And Chemical Properties Analysis

Ethyl 2,6-dichlorocinnamate has a molecular weight of 245.107 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

C11H10Cl2O2\text{C}_{11}\text{H}_{10}\text{Cl}_2\text{O}_2C11​H10​Cl2​O2​

, has intriguing properties that make it relevant in various fields. Here are six unique applications:

Safety And Hazards

According to the safety data sheet, in case of inhalation, fresh air is recommended. If it comes in contact with skin, it is advised to take off immediately all contaminated clothing and rinse skin with water . In case of eye contact, rinse out with plenty of water . After swallowing, make the victim drink water and consult a doctor if feeling unwell .

Future Directions

While specific future directions for Ethyl 2,6-dichlorocinnamate are not available, it’s worth noting that research into similar compounds continues to advance with the application of new technologies . For instance, melflufen, a lipophilic peptide-drug conjugate, provides a paradigm for rational design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .

properties

IUPAC Name

ethyl (E)-3-(2,6-dichlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUHRZVWQLCAAC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dichlorocinnamate

CAS RN

1734-77-6
Record name ETHYL 2,6-DICHLOROCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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